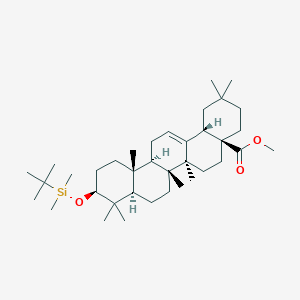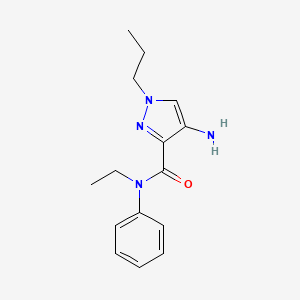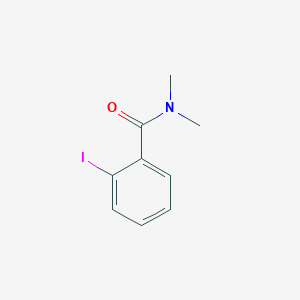![molecular formula C21H19N9O2 B2551310 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034478-69-6](/img/structure/B2551310.png)
3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H19N9O2 and its molecular weight is 429.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
Imaging and Diagnostic Applications
Compounds with benzodiazepine derivatives, such as imidazoles and triazoles, have been explored for their utility in diagnostic imaging. For example, benzodiazepine derivatives have been used as ligands in single-photon emission tomography (SPET) to image benzodiazepine receptor sites in the human brain, aiding in the study of neurological conditions and receptor distribution (Kuikka et al., 1996).
Antifungal and Antimicrobial Properties
Imidazole and triazole rings are known for their antifungal properties. Research into compounds such as sertaconazole has demonstrated effectiveness against fungal infections like Pityriasis versicolor, showcasing the potential of these structures in developing topical antifungal treatments (Nasarre et al., 1992).
Central Nervous System Effects
The influence of benzodiazepine and related compounds on the central nervous system (CNS), including their sedative, anxiolytic, and hypnotic effects, has been extensively studied. Such compounds interact with GABA(A) receptors in the brain, affecting neurotransmission and potentially serving as therapeutics for anxiety, insomnia, and related CNS disorders (Rush et al., 1999).
Receptor Binding and Pharmacodynamics
Research into compounds targeting specific receptors, such as 5-HT(1A) receptors implicated in anxiety and depression, has been advanced using structurally complex molecules. These studies can help in understanding receptor occupancy, pharmacokinetics, and therapeutic potential of new drug candidates (Rabiner et al., 2002).
Safety and Metabolism
Understanding the metabolism and safety profile of novel compounds, including potential sedative effects and interactions with other drugs, is crucial in drug development. Studies on midazolam and its metabolites have provided insights into drug clearance, the impact of renal failure on drug sedation levels, and the role of metabolites in drug action and toxicity (Bauer et al., 1995).
Future Directions
The future directions for research on this compound could include further studies to confirm its mechanism of action, as well as investigations into its potential therapeutic applications. Given the broad range of biological activities reported for similar compounds , this compound could be a promising candidate for drug development.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9O2/c31-19(8-7-18-24-15-5-1-2-6-16(15)25-18)23-10-11-30-13-17(27-29-30)21-26-20(28-32-21)14-4-3-9-22-12-14/h1-6,9,12-13H,7-8,10-11H2,(H,23,31)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJKUKAHZUTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)
